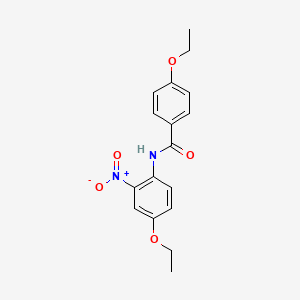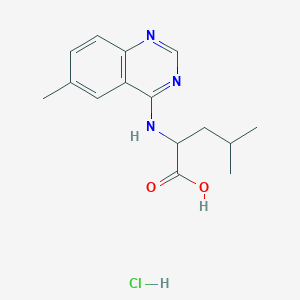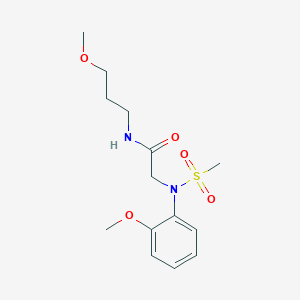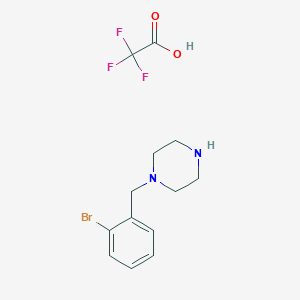
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide, commonly known as ENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.4 g/mol.
Aplicaciones Científicas De Investigación
ENB has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. ENB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, ENB has been used in the synthesis of novel compounds with potential applications in drug discovery.
Mecanismo De Acción
The mechanism of action of ENB is not fully understood. However, it has been suggested that ENB exerts its antimicrobial and antifungal effects by inhibiting the growth and replication of microorganisms. ENB has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
ENB has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. ENB has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, ENB has been found to have a low toxicity profile, indicating that it may be safe for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENB has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and has a high yield. Additionally, ENB has been found to have a low toxicity profile, making it safe for use in various applications. However, ENB has some limitations for lab experiments. It has limited solubility in water, which may make it difficult to use in certain applications. Additionally, ENB may not be effective against all microorganisms, limiting its potential applications.
Direcciones Futuras
There are several future directions for research on ENB. One potential area of research is the development of novel compounds based on ENB with enhanced antimicrobial, antifungal, or anticancer properties. Additionally, ENB may have potential applications in the field of environmental science, such as the detection and removal of metal ions from contaminated water sources. Further studies are needed to fully understand the mechanism of action of ENB and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized using a simple and efficient method and has been found to possess antimicrobial, antifungal, and anticancer properties. ENB has several advantages for use in lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of ENB in various fields of scientific research.
Métodos De Síntesis
ENB can be synthesized using a simple and efficient method involving the reaction of 4-ethoxy-2-nitroaniline with benzoyl chloride in the presence of a base. The reaction yields 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide as the final product. This method is advantageous due to its simplicity and high yield of the desired product.
Propiedades
IUPAC Name |
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-13-7-5-12(6-8-13)17(20)18-15-10-9-14(24-4-2)11-16(15)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELRWSANBIXMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)


![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)

![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)
![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)